Superior CCR5 Binding Affinity of Vicriviroc Maleate Versus Predecessor SCH-C (SCH 351125)
In direct competition binding assays using [125I]-labeled chemokine RANTES on human CCR5-expressing membranes, vicriviroc maleate exhibits a Ki value of 0.8 nM compared to 2.6 nM for the predecessor compound SCH-C (SCH 351125) . This represents a 3.25-fold higher binding affinity for vicriviroc, consistent across multiple independent data sources [1].
| Evidence Dimension | CCR5 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | SCH-C (SCH 351125): 2.6 nM |
| Quantified Difference | 3.25-fold higher affinity (lower Ki) for vicriviroc |
| Conditions | Competition binding assay with [125I]RANTES on human CCR5-expressing membranes |
Why This Matters
Higher binding affinity enables lower compound concentrations in binding assays and potentially reduced non-specific effects at higher doses, critical for researchers validating target engagement or performing dose-response studies with limited compound availability.
- [1] Strizki JM, Tremblay C, Xu S, et al. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2005;49(12):4911-4919. View Source
